molecular formula C8H13NS2 B14682687 1-Cyclopentene-1-carbodithioic acid, 2-(ethylamino)- CAS No. 34281-26-0

1-Cyclopentene-1-carbodithioic acid, 2-(ethylamino)-

Cat. No.: B14682687
CAS No.: 34281-26-0
M. Wt: 187.3 g/mol
InChI Key: YFZAGWWWFSLHKQ-UHFFFAOYSA-N
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Description

1-Cyclopentene-1-carbodithioic acid, 2-(ethylamino)- is a chemical compound with the molecular formula C8H13NS2 It is known for its unique structure, which includes a cyclopentene ring and a carbodithioic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentene-1-carbodithioic acid, 2-(ethylamino)- typically involves the reaction of cyclopentene with carbon disulfide and an ethylamine derivative. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. The process may involve multiple steps, including purification and isolation of the final compound.

Industrial Production Methods

In an industrial setting, the production of 1-Cyclopentene-1-carbodithioic acid, 2-(ethylamino)- may involve large-scale reactors and continuous flow processes. The use of advanced technologies and equipment ensures high yield and purity of the compound. Safety measures and quality control protocols are essential to maintain the integrity of the product.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentene-1-carbodithioic acid, 2-(ethylamino)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-Cyclopentene-1-carbodithioic acid, 2-(ethylamino)- has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Cyclopentene-1-carbodithioic acid, 2-(ethylamino)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopentene-1-carbodithioic acid, 2-(methylamino)-: Similar structure but with a methylamino group instead of an ethylamino group.

    1-Cyclopentene-1-carbodithioic acid, 2-(propylamino)-: Similar structure but with a propylamino group instead of an ethylamino group.

    1-Cyclopentene-1-carbodithioic acid, 2-(butylamino)-: Similar structure but with a butylamino group instead of an ethylamino group.

Uniqueness

1-Cyclopentene-1-carbodithioic acid, 2-(ethylamino)- is unique due to its specific ethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

34281-26-0

Molecular Formula

C8H13NS2

Molecular Weight

187.3 g/mol

IUPAC Name

2-(ethylamino)cyclopentene-1-carbodithioic acid

InChI

InChI=1S/C8H13NS2/c1-2-9-7-5-3-4-6(7)8(10)11/h9H,2-5H2,1H3,(H,10,11)

InChI Key

YFZAGWWWFSLHKQ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(CCC1)C(=S)S

Origin of Product

United States

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